9-acetyl-3-chloro-9H-carbazole
Description
9-Acetyl-3-chloro-9H-carbazole (CAS: 10336-16-0) is a carbazole derivative with an acetyl group at the 9-position and a chlorine substituent at the 3-position. Its molecular formula is C₁₄H₁₀ClNO, and it belongs to a class of heterocyclic aromatic compounds widely studied for their optoelectronic and pharmaceutical applications.
Properties
Molecular Formula |
C14H10ClNO |
|---|---|
Molecular Weight |
243.69g/mol |
IUPAC Name |
1-(3-chlorocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H10ClNO/c1-9(17)16-13-5-3-2-4-11(13)12-8-10(15)6-7-14(12)16/h2-8H,1H3 |
InChI Key |
PMSBNPQHYBIVLK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31 |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, molecular formulas, and applications of 9-acetyl-3-chloro-9H-carbazole and related compounds:
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: The acetyl group (9-position) in the target compound is electron-withdrawing, reducing electron density on the carbazole core. This contrasts with 9-ethyl derivatives (e.g., ), where alkyl groups donate electrons, enhancing charge transport in optoelectronic devices .
Steric Considerations :
Key Research Findings
Thermal Stability : Chlorine and acetyl substituents likely enhance thermal stability compared to alkylated derivatives, critical for high-temperature processing in device fabrication.
Synthetic Versatility : The target compound serves as a precursor for further functionalization, analogous to methyl 9H-carbazole-9-acetate (), which is used to synthesize fluorescent probes .
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